Emeguisin A

Description

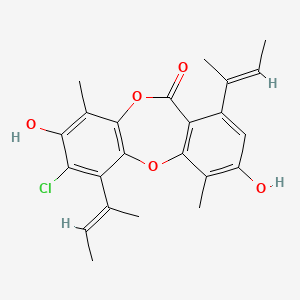

Structure

3D Structure

Properties

Molecular Formula |

C23H23ClO5 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

1,7-bis[(E)-but-2-en-2-yl]-2-chloro-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C23H23ClO5/c1-7-10(3)14-9-15(25)12(5)20-17(14)23(27)29-21-13(6)19(26)18(24)16(11(4)8-2)22(21)28-20/h7-9,25-26H,1-6H3/b10-7+,11-8+ |

InChI Key |

NNSBJESOIUHEGF-AMMQDNIMSA-N |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C/C)/C)C)O |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Emeguisin A from Emericella unguis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emeguisin A, a chlorinated depsidone isolated from the fungus Emericella unguis (now recognized as Aspergillus unguis), has demonstrated notable biological activities, including antimicrobial and antimalarial properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity with quantitative data, detailed experimental protocols for its isolation and biological evaluation, and a proposed mechanism of action. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Emericella unguis, the teleomorph of Aspergillus unguis, is a rich source of diverse secondary metabolites.[1] Among these are the emeguisins, a series of novel depsidones first isolated in 1988.[2][3] Depsidones are polyketide-derived compounds characterized by a dibenzo-α-pyrone ring system and are known to exhibit a range of biological activities.[4] this compound, with the molecular formula C₂₃H₂₃ClO₅, is a chlorinated depsidone that has shown potent antimicrobial and antimalarial activities.[2][3] This guide synthesizes the available technical information on this compound to facilitate further research and development.

Physicochemical Properties of Emeguisins

The emeguisins are a group of related depsidone compounds isolated from the mycelium of Emericella unguis. Their fundamental properties are summarized below.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Reference |

| This compound | C₂₃H₂₃ClO₅ | 414.88 g/mol | Chlorinated depsidone | [2][3] |

| Emeguisin B | C₂₄H₂₅ClO₅ | 428.91 g/mol | Methylated derivative of this compound | [2][3] |

| Emeguisin C | C₂₄H₂₄Cl₂O₅ | 463.35 g/mol | Dichlorinated derivative of Emeguisin B | [2][3] |

Biological Activity of this compound

This compound has been evaluated for its antimicrobial and antimalarial activities, demonstrating significant potency. The following tables summarize the available quantitative data.

Antimicrobial Activity

| Test Organism | Assay Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Broth Microdilution | 0.5 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.5 | [3] |

| Cryptococcus neoformans | Broth Microdilution | 0.5 | [3] |

Antimalarial Activity

| Test Organism | Assay Type | IC₅₀ (μM) | Reference |

| Plasmodium falciparum | Not Specified | 2.2 | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from Emericella unguis and for the key biological assays used to determine its activity.

Isolation of this compound from Emericella unguis

The following protocol is based on the original isolation procedure described by Kawahara et al. (1988).[2][3]

4.1.1. Fungal Cultivation

-

Prepare a Czapek-Dox medium supplemented with 2% yeast extract.

-

Inoculate the medium with a culture of Emericella unguis.

-

Incubate the culture at 28°C for 21 days in stationary flasks.

4.1.2. Extraction

-

After the incubation period, separate the mycelia from the culture broth by filtration.

-

Dry the collected mycelia.

-

Extract the dried mycelia with chloroform at room temperature.

-

Concentrate the chloroform extract under reduced pressure to yield a crude extract.

4.1.3. Chromatographic Purification

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds of interest based on their TLC profiles.

-

Perform further purification of the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

4.1.4. Structure Elucidation

-

Determine the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.[5][6][7]

4.2.1. Preparation of Materials

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Culture the test microorganisms (e.g., S. aureus, MRSA, C. neoformans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

4.2.2. Assay Procedure

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or 48-72 hours for fungi.

4.2.3. Determination of MIC

-

Visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antimalarial Activity Assay (Plasmodium falciparum)

This protocol describes a common method for assessing the in vitro antimalarial activity of a compound.[8][9]

4.3.1. Parasite Culture

-

Maintain a culture of P. falciparum (e.g., a drug-sensitive strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or a serum substitute.

-

Synchronize the parasite culture to the ring stage.

4.3.2. Assay Procedure

-

In a 96-well microtiter plate, prepare serial dilutions of this compound.

-

Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.

-

Include a positive control (parasites with no drug) and a negative control (uninfected erythrocytes).

-

Incubate the plate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) for 48-72 hours.

4.3.3. Determination of IC₅₀

-

After incubation, quantify parasite growth. This can be done using various methods, such as microscopic counting of Giemsa-stained smears, a colorimetric assay measuring parasite lactate dehydrogenase (pLDH) activity, or a fluorometric assay using a DNA-intercalating dye (e.g., SYBR Green I).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.[3][10][11]

4.4.1. Cell Culture

-

Culture a relevant human cancer cell line (e.g., HeLa, HepG2) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

4.4.2. Assay Procedure

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

4.4.3. Data Analysis

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.

Caption: General workflow for in vitro biological activity assays.

Proposed Mechanism of Action

While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, based on the known activities of other depsidones, a hypothetical mechanism of action can be proposed. Many depsidones are known to induce oxidative stress and modulate inflammatory and cell survival pathways.[4][12]

5.1. Hypothetical Signaling Pathway: Induction of Apoptosis via Oxidative Stress and NF-κB Inhibition

It is plausible that this compound, like other cytotoxic natural products, induces an increase in intracellular reactive oxygen species (ROS). This increase in ROS can lead to cellular damage and trigger apoptotic pathways. Furthermore, many antimicrobial and anticancer compounds are known to inhibit the NF-κB signaling pathway, which is crucial for cell survival and inflammation.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with potent antimicrobial and antimalarial activities. This guide provides the foundational technical information necessary for its further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its potential synergistic effects with other antimicrobial agents, and conducting in vivo efficacy and toxicity studies. The detailed protocols provided herein should facilitate the reproducibility of research and accelerate the development of this compound as a potential therapeutic lead.

References

- 1. broadpharm.com [broadpharm.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. 2.5. P. falciparum parasite viability assay [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. thieme-connect.com [thieme-connect.com]

Emeguisin A (C23H23ClO5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emeguisin A is a chlorinated depsidone, a class of polyphenolic compounds, first isolated from the fungus Emericella unguis. With a molecular formula of C23H23ClO5, this natural product has demonstrated significant biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, as well as for assessing its antimicrobial and cytotoxic effects. Furthermore, this document presents visualizations of experimental workflows and logical relationships to aid in the understanding of its analysis and potential mechanisms of action.

Physicochemical and Spectral Properties

This compound possesses a unique tricyclic structure featuring a central seven-membered lactone ring.[1] The presence of a chlorine atom and two 1-methylprop-1-enyl groups are notable features of its chemical architecture.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C23H23ClO5 | [3][4] |

| Molecular Weight | 414.9 g/mol | [3] |

| Appearance | Colorless needles | [2] |

| Melting Point | 218 - 220 °C | [2] |

| [α]D | 0° (c 0.1 in CHCl3) | [2] |

Spectral Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.[2] The key spectral data are summarized below.

| Spectroscopy | Key Data Points | Reference |

| UV-Vis (λmax) | 218 nm, 265 nm, 305 nm (in Methanol) | [2] |

| Infrared (IR) (νmax) | 3400, 1640, 1600, 1580 cm⁻¹ (in KBr) | [2] |

| Mass Spectrometry (MS) | m/z: 414 (M+), 379, 351, 323 | [2] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ: 1.75 (3H, d, J=7Hz), 1.80 (3H, s), 1.95 (3H, d, J=7Hz), 2.05 (3H, s), 2.20 (3H, s), 5.90 (1H, q, J=7Hz), 6.10 (1H, q, J=7Hz), 6.55 (1H, s), 11.20 (1H, s, exchangeable with D₂O) | [2] |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ: 8.5, 10.5, 12.0, 13.5, 14.0, 102.5, 109.0, 110.0, 115.0, 118.0, 125.0, 130.0, 135.0, 138.0, 140.0, 142.0, 145.0, 155.0, 158.0, 160.0, 162.0, 165.0, 185.0 | [2] |

Biological Activities

This compound has been reported to exhibit significant antimicrobial properties. Specifically, it has shown potent activity against both Gram-positive bacteria and pathogenic fungi.

Antibacterial Activity

This compound demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) value of 0.5 µg/mL for both strains.[5]

Antifungal Activity

The compound also exhibited strong antifungal activity against the opportunistic yeast Cryptococcus neoformans, with a reported MIC value of 0.5 µg/mL.[5]

Cytotoxicity

While specific cytotoxicity data for this compound against mammalian cell lines is not extensively reported in the available literature, depsidones as a class have been shown to possess cytotoxic potential against various cancer cell lines.[1][6] For instance, other depsidones isolated from Aspergillus unguis have demonstrated cytotoxicity against cell lines such as PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, and MDA-MB-231 with IC50 values ranging from 3.4 to 27.7 µM.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on the original literature and standard laboratory practices.

Isolation of this compound from Emericella unguis

Source: Mycelium of Emericella unguis (strain IFM 42017).[2]

Protocol:

-

Cultivation: The fungus is cultured on a suitable medium, such as potato dextrose agar, for a sufficient period to allow for mycelial growth and secondary metabolite production.

-

Extraction: The mycelia are harvested, dried, and extracted with a suitable organic solvent, such as methanol or chloroform.[2]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain colorless needles.[2]

Structural Elucidation

The structure of this compound is determined using the following spectroscopic methods:

-

UV-Vis Spectroscopy: An absorption spectrum is recorded in a suitable solvent (e.g., methanol) to identify the wavelengths of maximum absorbance.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a KBr pellet to identify characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃) to determine the connectivity of atoms within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains such as Staphylococcus aureus and MRSA.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the MIC of this compound against fungal strains such as Cryptococcus neoformans.

Protocol:

-

Inoculum Preparation: Prepare a standardized fungal suspension in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line (e.g., Vero cells or a cancer cell line).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

References

- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C23H23ClO5 | CID 14164492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C23H23ClO5) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. peerj.com [peerj.com]

An In-depth Technical Guide to Emeguisin A (CAS Number: 117032-54-9)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Emeguisin A is a chlorinated depsidone, a class of polyphenolic compounds, that was first isolated from the fungus Emericella unguis.[1] It is a fungal metabolite with demonstrated antimicrobial and antiprotozoal activities.

| Property | Value | Reference |

| CAS Number | 117032-54-9 | N/A |

| Molecular Formula | C₂₃H₂₃ClO₅ | [1] |

| Molecular Weight | 414.9 g/mol | [1] |

| Synonyms | This compound | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in solvents such as DMSO and methanol. | N/A |

| Storage | Recommended storage at -20°C. | N/A |

Chemical Structure:

Caption: Workflow for the isolation and purification of fungal metabolites.

Chemical Synthesis

While a specific total synthesis of this compound has not been detailed in the readily available literature, general synthetic strategies for the depsidone core structure have been reported. These methods often involve the formation of a diaryl ether linkage followed by an intramolecular esterification to form the seven-membered ring. One common approach is the Ullmann condensation.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly against various pathogens.

Antimicrobial Activity

This compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Cryptococcus neoformans.

| Organism | Activity | Value | Reference |

| Staphylococcus aureus | MIC | 0.5 µg/mL | N/A |

| MRSA | MIC | 0.5 µg/mL | N/A |

| Cryptococcus neoformans | MIC | 0.5 µg/mL | N/A |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a standard broth microdilution protocol to determine the MIC of a compound. [2][3][4][5]

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Logical Flow for MIC Determination:

References

- 1. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and cytotoxic activity of agelasine and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress involvement and gene expression in indomethacin-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Structure, Bioactivity, and Synthesis of a Promising Class of Fungal Metabolites

For Immediate Release

This technical guide provides a comprehensive overview of Emeguisin A and related fungal depsidones for researchers, scientists, and drug development professionals. This document collates available quantitative data, details experimental protocols, and visualizes key pathways to serve as a foundational resource for advancing research in this area.

Introduction to this compound and Fungal Depsidones

Depsidones are a class of polyketide secondary metabolites produced by fungi, particularly species of the genus Aspergillus and Emericella. These compounds are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This compound, along with its analogues Emeguisin B and C, was first isolated from the fungus Emericella unguis. These compounds have garnered significant interest due to their diverse and potent biological activities, including antimicrobial and antimalarial properties. This guide will focus on the technical details of this compound as a representative of this promising class of natural products.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its related compounds has been primarily accomplished through spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃ClO₅ | [3] |

| Molecular Weight | 418.88 g/mol | Calculated |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not available in searched resources | |

| ¹³C NMR | Data not available in searched resources | |

| Mass Spectrometry | Data not available in searched resources |

Note: Specific chemical shifts (δ) in ppm and mass-to-charge ratios (m/z) for this compound are not detailed in the currently available literature. Researchers are encouraged to consult the primary isolation paper for full spectral data.

Biological Activity

This compound and related depsidones exhibit a range of biological activities, with antimicrobial effects being the most prominently studied.

Table 3: Antimicrobial Activity of this compound and Related Fungal Depsidones (MIC Values)

| Compound | Organism | MIC | Reference |

| This compound | Staphylococcus aureus | 0.5 µg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | ||

| Cryptococcus neoformans | 0.5 µg/mL | ||

| Plasmodium falciparum | 2.2 µM | ||

| 2-chlorounguinol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Unguinol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Nidulin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL |

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound and related depsidones, based on established practices for fungal natural products.

Isolation and Purification of this compound

The isolation of this compound is typically performed from the mycelium of Emericella unguis.[3] A general workflow is as follows:

-

Fungal Culture: Emericella unguis is cultured on a suitable solid or in a liquid medium.

-

Extraction: The fungal mycelium is harvested, dried, and extracted with an organic solvent such as methanol or chloroform.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions are purified using a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is determined using standard methods such as broth microdilution or agar diffusion assays.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Assay Setup (Broth Microdilution): The compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biosynthesis and Mechanism of Action

Biosynthesis of Fungal Depsidones

The biosynthesis of depsidones in fungi is a complex process that begins with the formation of a polyketide backbone from acetate units. This is followed by a series of enzymatic modifications to yield the final depsidone structure. The key enzymes involved are non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.

The biosynthesis starts with the condensation of acetyl-CoA and malonyl-CoA units by an NR-PKS to form orsellinic acid-type aromatic rings. Two of these monomeric units are then linked via an ester bond to form a depside intermediate. Finally, an intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme, forms the characteristic ether linkage of the depsidone core.

Postulated Mechanism of Antibacterial Action

While the precise molecular targets for this compound are not fully elucidated, studies on related depsidones suggest a potential mechanism of action against bacteria. For methicillin-resistant Staphylococcus aureus (MRSA), it is proposed that depsidones interfere with cell wall synthesis by inhibiting Penicillin-Binding Protein 2a (PBP2a).

PBP2a is a key enzyme in MRSA that confers resistance to β-lactam antibiotics by taking over the role of other PBPs in cell wall biosynthesis. By inhibiting PBP2a, depsidones can disrupt the integrity of the bacterial cell wall, leading to cell death.

Conclusion and Future Directions

This compound and its related fungal depsidones represent a class of natural products with significant therapeutic potential, particularly as antimicrobial agents. The potent activity against drug-resistant pathogens like MRSA highlights the importance of further research in this area. Future work should focus on elucidating the detailed structure-activity relationships, identifying the specific molecular targets and signaling pathways affected by these compounds, and exploring synthetic and biosynthetic approaches to generate novel analogues with improved efficacy and pharmacokinetic properties. This technical guide serves as a starting point for researchers to build upon and accelerate the translation of these promising fungal metabolites into next-generation therapeutics.

References

- 1. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structures of novel fungal depsidones, emeguisins A, B, and C, from Emericella unguis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Architecture of a Fungal Depsidone: A Technical Guide to the Biosynthesis of Emeguisin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emeguisin A, a chlorinated depsidone produced by the fungus Emericella unguis (also known as Aspergillus unguis), belongs to a class of polyketide natural products with a range of biological activities. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential and for the bioengineering of novel derivatives. This technical guide provides a comprehensive overview of the core principles and experimental methodologies relevant to elucidating the biosynthetic pathway of this compound. While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in the literature, this guide synthesizes current knowledge on depsidone biosynthesis in fungi to propose a putative pathway and outlines the necessary experimental protocols to validate and explore it.

Introduction to this compound and Depsidone Biosynthesis

This compound is a structurally complex depsidone, characterized by a dibenzofuranone core with chlorine and 1-methylprop-1-enyl substituents. Depsidones are formed through the oxidative cyclization of a depside precursor, which itself is an ester-linked dimer of two phenolic acid units. The biosynthesis of such fungal polyketides is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes encoding all the necessary enzymatic machinery.

The core of a typical depsidone BGC includes a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase. The NR-PKS is a large, multi-domain enzyme responsible for the iterative condensation of acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to assemble the two polyketide chains that form the phenolic monomers. The cytochrome P450 enzyme then catalyzes the crucial intramolecular oxidative coupling of the depside intermediate to form the characteristic ether linkage of the depsidone core. Further tailoring enzymes within the BGC, such as methyltransferases, halogenases, and oxidoreductases, are responsible for the final structural decorations that give rise to the diversity of depsidones observed in nature.

Proposed Biosynthetic Pathway of this compound

Based on the general model for depsidone biosynthesis and the co-isolation of related compounds from E. unguis, a putative biosynthetic pathway for this compound can be proposed. This pathway serves as a working hypothesis for experimental investigation.

Data Presentation: Putative Intermediates and Enzymes

The following table summarizes the key components of the proposed this compound biosynthetic pathway.

| Step | Precursor(s) | Enzyme(s) (Putative) | Product/Intermediate | Key Transformation |

| 1 | Acetyl-CoA, Malonyl-CoA | Non-Reducing Polyketide Synthase (NR-PKS) | Phenolic Monomers A & B | Polyketide chain assembly and cyclization |

| 2 | Phenolic Monomers A & B | NR-PKS (Thioesterase/Product Template domain) | Depside Intermediate | Intermolecular ester bond formation |

| 3 | Depside Intermediate | Cytochrome P450 Monooxygenase | Depsidone Core | Intramolecular C-O bond formation (ether linkage) |

| 4 | Depsidone Core | Halogenase, Methyltransferase, Oxidoreductases | This compound | Chlorination, methylation, and other modifications |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the this compound biosynthetic gene cluster and validate the proposed pathway.

Identification of the this compound Biosynthetic Gene Cluster

The initial step is to identify the candidate BGC in the genome of Emericella unguis.

Protocol 4.1.1: Genomic DNA Extraction and Sequencing

-

Fungal Culture: Grow E. unguis in Potato Dextrose Broth (PDB) at 25-28°C for 3-5 days.

-

Mycelia Harvest: Harvest the mycelia by filtration through Miracloth and wash with sterile water. Lyophilize the mycelia.

-

DNA Extraction: Extract high-molecular-weight genomic DNA using a suitable fungal DNA extraction kit or a standard phenol-chloroform protocol.

-

Sequencing: Perform whole-genome sequencing using a long-read sequencing technology such as PacBio or Oxford Nanopore to facilitate the assembly of large, repetitive PKS genes.

Protocol 4.1.2: Bioinformatic Analysis

-

Genome Assembly: Assemble the raw sequencing reads into a high-quality genome sequence.

-

BGC Prediction: Submit the assembled genome to BGC prediction software such as --INVALID-LINK-- or PRISM.

-

Candidate Selection: Identify candidate BGCs that contain genes encoding a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450, characteristic of depsidone biosynthesis.

Functional Characterization of the BGC

Gene knockout and heterologous expression are key techniques to confirm the function of the candidate BGC.

Protocol 4.2.1: Gene Knockout via CRISPR/Cas9

-

gRNA Design: Design guide RNAs (gRNAs) targeting the putative NR-PKS or P450 gene within the candidate BGC.

-

Vector Construction: Clone the gRNA expression cassette and a Cas9 expression cassette into a suitable fungal expression vector containing a selectable marker (e.g., hygromycin resistance).

-

Protoplast Transformation: Prepare protoplasts from E. unguis mycelia using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum). Transform the protoplasts with the CRISPR/Cas9 vector via PEG-mediated transformation.

-

Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene deletion by PCR and Sanger sequencing.

-

Metabolite Analysis: Cultivate the wild-type and knockout strains under conditions known to produce this compound. Extract the secondary metabolites and analyze by LC-MS/MS to confirm the abolishment of this compound production in the mutant.

Protocol 4.2.2: Heterologous Expression in Aspergillus nidulans

-

BGC Cloning: Clone the entire candidate BGC into a fungal expression vector or use multiple compatible vectors for large clusters.

-

Host Strain: Use a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans, that does not produce interfering compounds.

-

Transformation: Transform the host strain with the BGC-containing vector(s).

-

Expression and Analysis: Cultivate the transformants and analyze the culture extracts by LC-MS/MS for the production of this compound.

In Vitro Enzyme Assays

To elucidate the specific function of each enzyme in the pathway, in vitro reconstitution is a powerful tool.

Protocol 4.3.1: Recombinant Protein Expression and Purification

-

Gene Cloning: Clone the coding sequences of the putative biosynthetic enzymes (e.g., PKS, P450, methyltransferase) into an E. coli expression vector with an affinity tag (e.g., His-tag).

-

Protein Expression: Express the proteins in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

Protocol 4.3.2: In Vitro Reconstitution Assay

-

Reaction Setup: Combine the purified enzymes in a reaction buffer with the necessary substrates and cofactors (e.g., acetyl-CoA, malonyl-CoA, NADPH, S-adenosyl methionine).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Product Analysis: Quench the reaction and extract the products. Analyze the products by LC-MS/MS and NMR to identify the intermediates and the final product.

Quantitative Analysis of this compound Production

Accurate quantification of this compound is essential for strain improvement and process optimization.

Protocol 5.1: LC-MS/MS Quantification

-

Sample Preparation: Extract a known amount of fungal culture (broth and mycelium) with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent (e.g., methanol).

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

-

LC-MS/MS Analysis: Analyze the samples and standards using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

| Parameter | Description | Unit |

| Titer | The final concentration of this compound in the culture. | mg/L or µg/mL |

| Yield | The amount of this compound produced per unit of substrate consumed. | mg/g |

| Productivity | The rate of this compound production. | mg/L/h |

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant undertaking that will provide valuable insights into the biosynthesis of depsidones and open avenues for the production of novel bioactive compounds. The methodologies outlined in this guide, from bioinformatics-driven gene cluster identification to detailed in vitro enzymatic characterization, provide a robust framework for researchers to unravel the molecular intricacies of this compound biosynthesis in Emericella unguis. The successful application of these protocols will not only contribute to our fundamental understanding of fungal natural product biosynthesis but also pave the way for the development of this compound and its analogs as potential therapeutic agents.

The Natural Occurrence of Emeguisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeguisin A is a naturally occurring depsidone, a class of polyphenolic compounds characterized by a tricyclic ring system with both an ester and an ether linkage. First identified from the filamentous fungus Aspergillus unguis (previously known as Emericella unguis), this compound and its related analogs represent a family of structurally intriguing secondary metabolites. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including its producing organism, biosynthetic pathway, and methodologies for its isolation and characterization. All quantitative data, experimental protocols, and relevant biological pathways are detailed to support further research and development efforts.

Natural Source and Quantitative Production

This compound is produced by the fungus Aspergillus unguis, a species known for its rich and diverse secondary metabolism.[1] Specifically, it was first isolated from the mycelium of Emericella unguis strain IFM 42017. While the original isolation studies laid the groundwork for understanding this compound, detailed quantitative data on its production yields remain limited in publicly accessible literature. The production of secondary metabolites like this compound in fungi is often highly dependent on the specific strain, fermentation conditions, and composition of the culture medium.

Table 1: Natural Source of this compound

| Compound | Producing Organism | Strain | Source Material | Reference |

| This compound | Aspergillus unguis (Emericella unguis) | IFM 42017 | Mycelium | Kawahara et al., 1988 |

Further studies focusing on the optimization of fermentation parameters for Aspergillus unguis could potentially enhance the yield of this compound, facilitating its broader investigation for various applications.

Experimental Protocols

The isolation and purification of this compound from fungal cultures involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on typical methods for extracting secondary metabolites from fungal mycelium.

Fungal Fermentation

-

Organism: Aspergillus unguis (strain IFM 42017 or equivalent)

-

Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth. The composition of the medium can significantly influence the production of this compound.

-

Fermentation Conditions: The fungus is typically grown in shake flask cultures or a bioreactor at a controlled temperature (e.g., 25-28°C) with agitation for a specified period (e.g., 7-14 days) to allow for sufficient mycelial growth and production of the target compound.

Extraction of Fungal Mycelium

-

Following the fermentation period, the fungal mycelium is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

The harvested mycelium is then dried (e.g., freeze-dried or air-dried) to remove excess water.

-

The dried mycelial mass is ground into a fine powder to increase the surface area for efficient solvent extraction.

-

The powdered mycelium is extracted exhaustively with an organic solvent, typically a moderately polar solvent such as ethyl acetate or chloroform, to solubilize the secondary metabolites, including this compound. This can be done by maceration or using a Soxhlet apparatus.

Purification of this compound

-

The crude extract obtained from the solvent extraction is concentrated under reduced pressure (e.g., using a rotary evaporator).

-

The concentrated crude extract is then subjected to chromatographic separation to isolate this compound from other co-extracted compounds. A common strategy involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography can be further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

-

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biosynthetic Pathway of this compound

This compound belongs to the depsidone class of polyketides. The biosynthesis of depsidones is believed to proceed through the formation of a depside intermediate, which is a dimer of two phenolic acid units joined by an ester linkage. This depside then undergoes an intramolecular oxidative coupling to form the characteristic ether bridge of the depsidone scaffold.

Based on the general biosynthetic pathway of fungal depsidones and the structure of this compound, a hypothetical biosynthetic pathway is proposed below. This pathway involves the action of polyketide synthases (PKS) to produce the initial phenolic acid monomers, followed by esterification to form a depside, and finally an oxidative cyclization to yield the depsidone core. Subsequent tailoring reactions, such as chlorination, would then lead to the final structure of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The overall workflow for the discovery and characterization of this compound from its natural source is a multi-step process that combines microbiology, analytical chemistry, and spectroscopy.

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound, a depsidone from Aspergillus unguis, stands as a testament to the chemical diversity of fungal secondary metabolites. While its natural occurrence has been established, further research is warranted to optimize its production and fully elucidate its biosynthetic pathway. The protocols and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the potential of this compound and other related natural products. Future investigations into the biosynthetic gene cluster responsible for this compound production could open avenues for its heterologous expression and metabolic engineering to improve yields and generate novel analogs.

References

Preliminary Biological Screening of Emeguisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific preliminary biological screening information for Emeguisin A is not extensively published in scientific literature. This guide, therefore, provides a comprehensive framework for the preliminary biological screening of a novel fungal cyclic depsipeptide like this compound, based on established methodologies and the known biological activities of this compound class.

Introduction to this compound and Fungal Cyclic Depsipeptides

This compound is a fungal metabolite belonging to the cyclic depsipeptide class of natural products. Cyclic depsipeptides are characterized by a cyclic structure containing both amino acid and hydroxy acid residues, resulting in at least one ester bond in addition to amide bonds. This structural feature often confers significant and diverse biological activities.

Fungal cyclic depsipepeptides are known to exhibit a wide range of biological effects, including:

-

Cytotoxic activity: Many cyclic depsipeptides show potent activity against various cancer cell lines.[1]

-

Antimicrobial activity: This class of compounds has demonstrated inhibitory effects against bacteria and fungi.[2][3]

-

Enzyme-inhibitory activity: Specific cyclic depsipeptides can inhibit the function of various enzymes.[2]

-

Other activities: Antiviral, anthelmintic, insecticidal, and antimalarial activities have also been reported for some members of this class.[1][4]

Given the established bioactivity of its chemical class, a preliminary biological screening of this compound would be a critical step in evaluating its therapeutic potential.

A General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound like this compound typically follows a standardized workflow designed to efficiently identify its primary biological effects.

Key Experimental Protocols

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[9][11]

-

Compound Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.[9]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Data Presentation

Quantitative data from preliminary screening should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Value |

| A549 | Lung Cancer | Value |

| HeLa | Cervical Cancer | Value |

| HEK293 | Normal Kidney | Value |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Value |

| Escherichia coli | Gram-negative Bacteria | Value |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Value |

| Candida albicans | Fungus | Value |

Potential Signaling Pathways for Further Investigation

Should this compound demonstrate significant cytotoxic activity, further studies would focus on elucidating its mechanism of action. A common pathway implicated in cytotoxicity is the induction of apoptosis.

Conclusion

While specific biological data for this compound is currently limited, its classification as a fungal cyclic depsipeptide suggests a high potential for significant biological activity. The experimental frameworks and methodologies outlined in this guide provide a robust starting point for the preliminary biological screening of this compound and other novel natural products. A systematic approach involving cytotoxicity and antimicrobial assays, followed by more detailed mechanistic studies for identified "hits," is essential for unlocking the therapeutic potential of such compounds.

References

- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. academic.oup.com [academic.oup.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

Emeguisin A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeguisin A is a chlorinated depsidone, a class of polyketide secondary metabolites, first isolated from the fungus Emericella unguis in 1988. As a member of the depsidone family, it possesses a distinctive tricyclic aromatic structure. This document provides an in-depth technical guide to this compound, summarizing its biological activities, detailing relevant experimental protocols, and exploring its potential mechanisms of action based on available scientific literature.

Chemical Structure

Chemical Formula: C₂₃H₂₃ClO₅ Molecular Weight: 414.9 g/mol

Biological Activity

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The quantitative data from various studies are summarized below for comparative analysis.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Activity | Target Organism/Cell Line | Measurement | Value | Reference |

| Antibacterial | Staphylococcus aureus | MIC | 0.5 µg/mL | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.5 µg/mL | [1] | |

| Antifungal | Cryptococcus neoformans | MIC | 0.5 µg/mL | [1] |

| Antimalarial | Plasmodium falciparum | IC₅₀ | 2.2 µM | |

| Anticancer | HCT-116 (Human Colon Carcinoma) | % Inhibition | 87.06% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isolation and Structure Elucidation of this compound

The isolation and structure elucidation of this compound were first described by Kawahara and colleagues in 1988. The following protocol is based on their publication in the Journal of the Chemical Society, Perkin Transactions 1.[2]

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

-

Fungal Culture: Emericella unguis was cultured on a suitable solid medium.

-

Extraction: The harvested mycelia were extracted with acetone. The solvent was then evaporated to yield a crude extract.

-

Chromatography: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate.

-

Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC).

-

Crystallization: Pure this compound was obtained as crystals from acetone.

-

Structure Elucidation: The structure of this compound was determined using spectroscopic methods, including UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial and antifungal activities of this compound were determined using a broth microdilution method.

General Protocol for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of this compound dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) was prepared. Serial two-fold dilutions were then made in 96-well microtiter plates containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganism (Staphylococcus aureus, MRSA, or Cryptococcus neoformans) was cultured to a specific density (e.g., 0.5 McFarland standard). This suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Half-Maximal Inhibitory Concentration (IC₅₀) Assay

The anticancer and antimalarial activities of this compound were assessed by determining its IC₅₀ value.

General Protocol for IC₅₀ Determination

Caption: General workflow for determining the Half-Maximal Inhibitory Concentration (IC₅₀).

-

Cell Culture and Seeding: HCT-116 cells were cultured in a suitable medium and seeded into 96-well plates at a predetermined density. For Plasmodium falciparum, synchronized cultures were used.

-

Compound Treatment: The cells were treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a specific duration (e.g., 48-72 hours for cancer cells, 48 hours for P. falciparum).

-

Viability Assessment: Cell viability was assessed using a suitable method, such as the MTT assay for cancer cells or a SYBR Green I-based fluorescence assay for P. falciparum.

-

Data Analysis: The percentage of cell inhibition was calculated for each concentration relative to a solvent control. The IC₅₀ value was then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been extensively elucidated in the currently available literature. However, based on the activities of other depsidones, some potential mechanisms can be proposed.

Potential Antibacterial and Antifungal Mechanisms

Depsidones are known to interfere with various cellular processes in microorganisms.

Hypothesized Signaling Pathway for Antimicrobial Action

Caption: Potential mechanisms of antimicrobial action for this compound.

-

Cell Membrane Disruption: Depsidones can intercalate into the lipid bilayer of cell membranes, leading to altered membrane fluidity and permeability, and ultimately cell lysis.

-

Enzyme Inhibition: this compound may inhibit key enzymes involved in essential metabolic pathways, such as those responsible for cell wall synthesis or energy production.

Potential Anticancer Mechanism

The cytotoxic effects of depsidones against cancer cells are often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Hypothesized Signaling Pathway for Anticancer Action

Caption: A potential apoptotic pathway induced by this compound in cancer cells.

-

Induction of Apoptosis: Depsidones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

-

Cell Cycle Arrest: this compound may arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. The quantitative data presented in this review highlight its potency against various pathogens and cancer cells. However, a significant gap exists in the understanding of its specific mechanisms of action. Future research should focus on elucidating the molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential. Further studies, including in vivo efficacy and toxicity assessments, are also warranted to advance this compound as a potential lead compound in drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Emeguisin A from Emericella unguis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeguisin A is a chlorinated depsidone, a class of polyketide secondary metabolites, produced by the fungus Emericella unguis. Depsidones are known for their diverse and potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3] This has led to significant interest in this compound and related compounds as potential leads for drug discovery and development. These application notes provide a detailed protocol for the extraction and isolation of this compound from Emericella unguis, based on established methods, and offer insights into modern techniques and the compound's putative biological action.

Data Presentation

The following table summarizes the yields of this compound and other co-isolated metabolites from Emericella unguis strain IFM 42017, as reported in foundational studies. This data provides a baseline for expected yields from a traditional extraction protocol.

| Compound | Molecular Formula | Yield from 78g Dried Mycelia (mg) |

| This compound | C₂₃H₂₃ClO₅ | 200 |

| Emeguisin B | C₂₄H₂₅ClO₅ | 300 |

| Emeguisin C | C₂₄H₂₄Cl₂O₅ | 130 |

| Nidulin | - | 2000 |

| Unguinol | - | 80 |

| 2-Chlorounguinol | - | 200 |

| Ergosterol | - | 50 |

| 3-ethyl-5,7-dihydroxy-3,6-dimethylphthalide | - | 20 |

Experimental Protocols

This section details the established methodology for the cultivation of Emericella unguis and the subsequent extraction and purification of this compound.

Fungal Cultivation and Fermentation

Objective: To cultivate Emericella unguis for the production of this compound.

Materials:

-

Emericella unguis strain (e.g., IFM 42017)

-

Czapek-Dox medium

-

Yeast extract

-

Roux flasks (or other suitable fermentation vessels)

-

Incubator

Protocol:

-

Prepare the Czapek-Dox medium supplemented with 0.2% yeast extract.

-

Dispense the medium into Roux flasks (e.g., 250 ml per flask).

-

Autoclave the flasks to sterilize the medium.

-

Inoculate the cooled medium with a spore suspension or mycelial fragments of Emericella unguis.

-

Incubate the flasks at 28°C for 3 weeks in stationary culture.

-

After the incubation period, harvest the mycelia by filtration.

-

Dry the mycelia thoroughly (e.g., by lyophilization or in a vacuum oven).

Extraction of Crude Metabolites

Objective: To extract secondary metabolites, including this compound, from the fungal mycelia.

Materials:

-

Dried mycelia of Emericella unguis

-

Chloroform (or a suitable alternative like ethyl acetate)

-

Large extraction vessel

-

Rotary evaporator

-

Sodium sulfate (anhydrous)

Protocol:

-

Immerse the dried mycelia (78 g) in chloroform at room temperature.

-

Allow the extraction to proceed with occasional stirring for a sufficient period (e.g., 24-48 hours).

-

Filter the mixture to separate the mycelial debris from the chloroform extract.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue (approximately 9.0 g).

Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography: Chloroform, Methanol, Benzene, Acetone

-

Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel)

-

HPLC system (for higher purity, optional)

Protocol:

-

Initial Silica Gel Chromatography:

-

Prepare a silica gel column with chloroform as the mobile phase.

-

Apply the crude residue (9.0 g) to the column.

-

Elute the column with a stepwise gradient of increasing polarity:

-

100% Chloroform: This will elute less polar compounds.

-

Chloroform-Methanol (100:1): This fraction will contain this compound.

-

Chloroform-Methanol (20:1): This will elute more polar compounds.

-

-

-

Second Silica Gel Chromatography of the this compound-rich Fraction:

-

Collect the fraction eluted with chloroform-methanol (100:1).

-

Concentrate this fraction and re-chromatograph it on a new silica gel column.

-

Elute with a benzene-acetone gradient:

-

Benzene-Acetone (100:1): This will begin to separate the components.

-

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Further purify the fraction containing this compound using pTLC with benzene as the developing solvent.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

-

This step should yield approximately 200 mg of this compound.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Biosynthetic Pathway of Depsidones

Caption: Generalized biosynthetic pathway for depsidones.

Putative Signaling Pathway for Cytotoxic Action

Caption: A putative signaling pathway for depsidone-induced cytotoxicity.

Application Notes

-

Modernization of Extraction: While the chloroform-based extraction is the classically cited method, modern approaches often utilize less hazardous and more efficient solvents like ethyl acetate. The choice of solvent should be guided by the polarity of the target compound and safety considerations.

-

Chromatography Techniques: The described purification protocol relies on classic column and preparative thin-layer chromatography. For higher purity and more efficient separation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is recommended for the final purification steps.

-

Optimization of Production: The yield of this compound can be influenced by fermentation conditions. Optimizing parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly enhance the production of desired secondary metabolites.

-

Biological Activity and Mechanism of Action: While the specific biological activities of this compound are not extensively documented, related depsidones have shown potent cytotoxic effects against various cancer cell lines.[2] The proposed mechanism for some depsidones involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as PI3K/AKT.[2] Other depsidones have been shown to modulate the Nrf2, NF-κB, and STAT3 signaling pathways in cancer cells.[4] this compound, as a chlorinated depsidone, may also exhibit significant antimicrobial activity.[3] Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound.

-

Structural Elucidation: The structure of this compound and other isolated compounds should be confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

Application Notes and Protocols for the Purification of Emeguisin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emeguisin A is a novel fungal depsidone, a class of polyketides, first isolated from the mycelium of Emericella unguis (strain IFM 42017).[1] Depsidones are known for their diverse biological activities, making this compound a compound of interest for further investigation in drug discovery and development. These application notes provide a detailed overview of the techniques and protocols for the purification of this compound, based on the original isolation work and general methods for purifying fungal secondary metabolites.

Compound Profile

| Compound | Molecular Formula | Producing Organism | Reference |

| This compound | C₂₃H₂₃ClO₅ | Emericella unguis (strain IFM 42017) | [1] |

| Emeguisin B | C₂₄H₂₅ClO₅ | Emericella unguis (strain IFM 42017) | [1] |

| Emeguisin C | C₂₄H₂₄Cl₂O₅ | Emericella unguis (strain IFM 42017) | [1] |

Experimental Protocols

The purification of this compound involves a multi-step process that begins with the cultivation of the producing fungal strain, followed by extraction of the fungal mycelium and a series of chromatographic separations to isolate the compound of interest.

Protocol 1: Fungal Cultivation and Mycelial Mass Production

This protocol describes the cultivation of Emericella unguis (strain IFM 42017) to generate sufficient mycelial biomass for the extraction of this compound.

Materials:

-

Emericella unguis (strain IFM 42017) culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

Procedure:

-

Activation of Fungal Culture: Inoculate a PDA plate with the Emericella unguis (strain IFM 42017) culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

Seed Culture Preparation: Aseptically transfer a small piece of the mycelial mat from the PDA plate to a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

-

Large-Scale Fermentation: Inoculate a larger volume of PDB with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB). Incubate under the same conditions for 14-21 days. The optimal cultivation time for the production of antibacterial compounds from a related Aspergillus unguis strain has been reported to be 21 days.

-

Harvesting of Mycelium: After the incubation period, harvest the mycelial mass by filtration through cheesecloth or by centrifugation.

-

Washing and Drying: Wash the harvested mycelium with distilled water to remove any remaining medium components. The mycelium can then be freeze-dried or used directly for extraction.

Protocol 2: Extraction of Crude this compound

This protocol outlines the extraction of this compound and other secondary metabolites from the fungal mycelium.

Materials:

-

Harvested mycelium of Emericella unguis

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Solvent Extraction: Submerge the harvested mycelium in methanol and agitate for several hours or overnight at room temperature. This process should be repeated multiple times to ensure complete extraction.

-

Concentration of Extract: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer (ethyl acetate) will contain the depsidones. Repeat the extraction of the aqueous layer with ethyl acetate to maximize the yield.

-

Further Partitioning (Optional): The ethyl acetate extract can be further partitioned with hexane to remove nonpolar impurities. The depsidones will remain in the ethyl acetate fraction.

-

Drying and Concentration: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude depsidone-containing extract.

Protocol 3: Chromatographic Purification of this compound

This protocol details the separation and purification of this compound from the crude extract using a combination of chromatographic techniques.

Materials:

-

Crude depsidone extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, chloroform, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

-

TLC plates for fraction analysis

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a nonpolar solvent such as hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane, followed by mixtures of hexane-chloroform, chloroform, chloroform-ethyl acetate, and finally ethyl acetate or ethyl acetate-methanol.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Pool fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Size Exclusion Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column.

-

Use an appropriate solvent system, such as methanol or a mixture of chloroform and methanol, for elution.

-

This step helps to separate compounds based on their size and polarity, further purifying the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For the final purification step, subject the enriched fraction to preparative or semi-preparative HPLC.

-

A reverse-phase C18 column is typically used for the separation of depsidones.

-

Elute with a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to obtain pure this compound.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Purity Assessment: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Purification Workflow for this compound

Caption: Workflow for the purification of this compound.